2-(Piperazin-1-ylmethyl)benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, such as 2-(Piperazin-1-ylmethyl)benzoic acid, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 2-(Piperazin-1-ylmethyl)benzoic acid consists of a benzoic acid group attached to a piperazine ring via a methylene bridge .Scientific Research Applications
Metabolic Pathways in Drug Development A study on the novel antidepressant, Lu AA21004, revealed its metabolism involves oxidative processes leading to various metabolites, including a specific benzoic acid derivative. This investigation highlights the drug's metabolic pathways, involving enzymes such as CYP2D6, CYP2C9, and CYP3A4/5, crucial for its pharmacokinetics and potential therapeutic effects (Hvenegaard et al., 2012).
Crystal Structure Analysis Research on the crystal structure of ethoxycarbonyl piperazin-1-yl benzoic acid variants provides insights into the molecular conformation and interactions, essential for drug design and material science applications (Faizi et al., 2016).
Co-crystallization and Polymorphism Studies on co-crystallization involving benzoic acid derivatives reveal the impact of molecular interactions on crystal formation, polymorphism, and drug formulation strategies. This research provides a foundation for enhancing pharmaceutical compound stability and bioavailability (Skovsgaard & Bond, 2009).
Antipsychotic Agent Development The synthesis and evaluation of substituted benzamides as neuroleptic agents exemplify the compound's potential in developing atypical antipsychotic medications. This research underscores the importance of structural modifications to enhance therapeutic profiles and minimize side effects (Norman et al., 1996).
Corrosion Inhibition Benzimidazole derivatives, including those with piperazin-1-ylmethyl groups, have been studied for their effectiveness as corrosion inhibitors. Such compounds offer insights into the development of protective coatings for metals, showcasing the material science applications of these chemical entities (Yadav et al., 2016).
Luminescent Properties and Electron Transfer Research into naphthalimides with piperazine substituents explores their luminescent properties and photo-induced electron transfer capabilities. These findings are pivotal for designing fluorescent probes and materials for sensing and imaging applications (Gan et al., 2003).
properties
IUPAC Name |
2-(piperazin-1-ylmethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-12(16)11-4-2-1-3-10(11)9-14-7-5-13-6-8-14/h1-4,13H,5-9H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEISIQSZCSRJKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660861 | |
Record name | 2-[(Piperazin-1-yl)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperazin-1-ylmethyl)benzoic acid | |
CAS RN |
773109-06-1 | |
Record name | 2-[(Piperazin-1-yl)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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